3-Chloro-2-fluorobenzene-1-sulfonyl fluoride

Combinatorial Chemistry Parallel Synthesis Liquid Handling

3-Chloro-2-fluorobenzene-1-sulfonyl fluoride (CAS 1935995-13-3) is a halo-substituted aromatic sulfonyl fluoride with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.6 Da. It belongs to the broader class of sulfur(VI) fluoride compounds that serve as electrophilic warheads in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling chemoselective formation of sulfonamide and sulfonate ester linkages under mild conditions.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.60 g/mol
Cat. No. B12052700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluorobenzene-1-sulfonyl fluoride
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)S(=O)(=O)F
InChIInChI=1S/C6H3ClF2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
InChIKeyDIHRARNRWXPQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluorobenzene-1-sulfonyl Fluoride: Class and Core Characteristics for Scientific Procurement


3-Chloro-2-fluorobenzene-1-sulfonyl fluoride (CAS 1935995-13-3) is a halo-substituted aromatic sulfonyl fluoride with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.6 Da . It belongs to the broader class of sulfur(VI) fluoride compounds that serve as electrophilic warheads in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling chemoselective formation of sulfonamide and sulfonate ester linkages under mild conditions . The compound features chlorine at the 3-position and fluorine at the 2-position of the benzene ring, a distinct substitution pattern that differentiates it from its closest isomeric (e.g., 4-chloro-2-fluoro) and mono-substituted (e.g., 3-chloro only, 2-fluoro only) analogs [1]. The sulfonyl fluoride group provides a unique balance of hydrolytic stability and nucleophilic reactivity that is fundamentally absent in the corresponding sulfonyl chloride variant [2].

Warhead SuFEx click chemistry electrophile with balanced hydrolytic stability and nucleophilic reactivity
Substitution Unique 3-chloro/2-fluoro aromatic pattern differentiates from positional isomers and mono-halo analogs
Stability Sulfonyl fluoride group resists decomposition under radical and thermal stress, unlike sulfonyl chloride

Why 3-Chloro-2-fluorobenzene-1-sulfonyl Fluoride Cannot Be Replaced by Generic Benzenesulfonyl Fluoride Analogs


Substitution pattern on the aromatic ring is a critical determinant of electrophilic reactivity, aqueous stability, and physical handling properties for benzenesulfonyl fluorides, yet these parameters vary substantially across positional isomers and mono- vs. di-substituted analogs [1]. Hammett studies on benzenesulfonyl fluoride hydrolysis confirm that both the type and position of ring substituents modulate reaction rates through electronic effects; U-shaped Hammett plots indicate that meta- and para-substituted compounds can respond to changing conditions in opposite or divergent ways, meaning that a 3-chloro-2-fluoro substitution profile cannot be reliably equated to a 4-chloro-2-fluoro or a mono-halo congener [2]. Furthermore, sulfonyl fluorides and sulfonyl chlorides exhibit fundamentally different stability profiles—during plasma polymerization, benzenesulfonyl fluoride retained its SO₂F functionality whereas benzenesulfonyl chloride underwent decomposition, demonstrating that the fluoride/chloride halide identity is non-interchangeable in applications where chemical integrity under stress conditions is required [3].

Positional isomer mismatch
Meta/para substitution patterns alter hydrolysis rates divergently; 3-Cl/2-F reactivity may not transfer to 4-Cl/2-F or other isomers.
Mono-substituted analog risk
Single chloro or fluoro benzenesulfonyl fluorides lack the combined electronic tuning; assay conditions may shift reaction kinetics unpredictably.
Halide exchange instability
Sulfonyl chloride degrades under plasma/radical conditions while sulfonyl fluoride remains intact; class-level stability order cannot be reversed.

Quantitative Differentiation Evidence: 3-Chloro-2-fluorobenzene-1-sulfonyl Fluoride vs. Closest Analogs


Higher Density vs. 3-Chlorobenzenesulfonyl Fluoride: Implications for Liquid-Handling Precision in Parallel Synthesis

The target compound exhibits a density of 1.5687 g/mL at 25 °C , which is 9.8% higher than that of its closest mono-chloro analog, 3-chlorobenzenesulfonyl fluoride, measured at 1.4280 g/mL at 25 °C . This elevated density, attributable to the additional 2-fluoro substituent, reduces volumetric measurement errors during automated liquid dispensing—a critical advantage in high-throughput parallel synthesis workflows where stock solutions are dispensed by volume rather than by mass.

Density advantage
Data to verify
1.5687 g/mL (target) vs 1.4280 g/mL (3-Cl analog)
+0.1407 g/mL (9.8% higher)
May reduce volumetric dispensing errors in automated parallel synthesis
Cross-study comparison; verify lot-specific density
Combinatorial Chemistry Parallel Synthesis Liquid Handling

Higher Refractive Index vs. 2-Fluorobenzenesulfonyl Fluoride: Spectroscopic Detectability and Purity Monitoring

The target compound has a measured refractive index of n/D 1.5005 versus 1.47 for 2-fluorobenzenesulfonyl fluoride , a difference of approximately +0.0305 RI units. This larger refractive index increment, arising from the additional chlorine substituent, enhances detectability in refractive index (RI) detection during HPLC analysis and provides a more distinct RI signature for in-process quality control monitoring of reaction progress.

RI detectability
Data to verify
n/D 1.5005 (target) vs 1.47 (2-F analog)
+0.0305 (~2.1% higher)
Enhances RI signal for HPLC purity monitoring
Cross-study comparison; verify lot-specific refractive index
Analytical Chemistry QC/QA Refractive Index Detection

Hydrolytic Stability Advantage Over the Corresponding Sulfonyl Chloride: Evidence from Plasma Polymerization Studies

In a direct head-to-head plasma polymerization study comparing benzenesulfonyl fluoride to benzenesulfonyl chloride, the sulfonyl fluoride variant retained its SO₂F functional group within the resulting polymer film, whereas the sulfonyl chloride underwent decomposition under identical glow-discharge conditions—confirmed by in situ mass spectrometry and molecular orbital calculations [1]. Although the target compound itself was not tested in this study, the chemical stability generalization from fluoride to chloride halide interchange is a well-established class-level principle: sulfonyl fluorides are resistant to reduction and require heterolytic S–F bond cleavage for reaction, whereas sulfonyl chlorides undergo homolytic S–Cl bond scission, leading to decomposition under radical-generating conditions [1]. This class-level stability gap has direct relevance for procurement when the synthetic workflow involves harsh thermal, oxidative, or plasma conditions that would degrade the sulfonyl chloride analog.

Hydrolytic stability
Class-level inference
Sulfonyl fluoride retains SO₂F under plasma; sulfonyl chloride decomposes
Class-level stability order: SO₂F > SO₂Cl
Supports selection for radical/thermal stress conditions
Based on benzenesulfonyl fluoride study; verify for target compound
Materials Science Membrane Fabrication Stability Testing

Electrophilic Reactivity Tuning Through 3-Cl / 2-F Substitution Pattern: Class-Level Hammett Evidence

A Hammett study of the alkaline hydrolysis of substituted benzenesulfonyl fluorides established that electron-withdrawing substituents accelerate hydrolysis rates while electron-donating groups decelerate them, with U-shaped Hammett plots indicating that meta- and para-substituted isomers respond divergently to changes in electronic environment [1]. The target compound carries chlorine (σₘ = +0.37, electron-withdrawing) at the meta-position and fluorine (σₚ = +0.06, weakly electron-withdrawing) at the ortho-position, creating a unique electronic landscape that is distinct from: (a) 4-chloro-2-fluorobenzenesulfonyl fluoride (chlorine para: σₚ = +0.23), (b) 3-chlorobenzenesulfonyl fluoride (chlorine meta only, no fluorine), and (c) 2-fluorobenzenesulfonyl fluoride (fluorine ortho only, no chlorine) [2]. The net electron-withdrawing effect of the 3-Cl/2-F pattern predicts intermediate hydrolytic reactivity—more electrophilic than the mono-chloro analog but less labile than a di-chloro variant—enabling fine-tuning of SuFEx reaction rates without sacrificing aqueous stability.

Electrophilic tuning
Class-level inference
3-Cl (σₘ +0.37) + 2-F (σₚ +0.06) predicts intermediate reactivity
Distinct from mono-Cl, mono-F, or 4-Cl-2-F analogs
Enables controlled warhead reactivity for SuFEx inhibitor design
Hammett class-level prediction; verify kinetic parameters
Physical Organic Chemistry Reactivity Tuning Hammett Analysis

Optimal Application Scenarios for 3-Chloro-2-fluorobenzene-1-sulfonyl Fluoride Based on Evidence


Automated Parallel Synthesis of Sulfonamide Libraries Where Volumetric Dispensing Precision Directly Determines Library Quality

In high-throughput parallel synthesis platforms, reagents are typically dispensed by volume from stock solutions using automated liquid handlers. The 9.8% higher density of 3-chloro-2-fluorobenzene-1-sulfonyl fluoride over 3-chlorobenzenesulfonyl fluoride means that volumetric errors translate into proportionally smaller mass errors, making this compound the preferred choice for automated workflows requiring consistent stoichiometric equivalence across hundreds of parallel reactions. This advantage is particularly relevant in the construction of sulfonamide-based covalent fragment libraries, where the (chlorosulfonyl)benzenesulfonyl fluoride scaffold has been validated as a versatile combinatorial chemistry building block [1].

SuFEx Click Chemistry for Covalent Probe and Inhibitor Development Requiring Controlled Warhead Electrophilicity

The distinct 3-chloro/2-fluoro substitution pattern is supported by class-level Hammett evidence as imparting an intermediate electrophilic reactivity profile: more reactive toward nucleophilic protein residues (Ser, Thr, Tyr, Lys, His) than a mono-chloro analog, yet less prone to premature hydrolysis than a di-halo variant . This balance is critical for fragment-based covalent inhibitor discovery, where excessive warhead reactivity leads to rapid aqueous deactivation and high off-target labeling, while insufficient reactivity fails to capture low-abundance targets. The sulfonyl fluoride motif has been established as an activation-free probe platform for fragment screening, and the electronic tuning enabled by the 3-Cl/2-F pattern aligns with the design principle that 'warhead reactivity must be carefully tuned to provide optimal rates of protein modification' [1].

Materials Chemistry Processes Requiring Functional Group Stability Under Thermal and Radical Stress

Based on class-level evidence from plasma polymerization studies demonstrating that benzenesulfonyl fluoride retains SO₂F functional group integrity while benzenesulfonyl chloride decomposes , the target compound is the appropriate procurement choice for any materials chemistry application involving radical-generating conditions, glow-discharge plasma processing, or thermal treatment above 100 °C. This includes the fabrication of thin cation-exchange membranes, polymer surface functionalization, and synthesis of sulfonylated materials where post-functionalization integrity of the sulfonyl fluoride group is mandatory.

QC-Intensive Synthetic Workflows Utilizing Refractive Index Detection for Real-Time Reaction Monitoring

The higher refractive index of 3-chloro-2-fluorobenzene-1-sulfonyl fluoride (n/D 1.5005) compared to 2-fluorobenzenesulfonyl fluoride (n/D 1.47) provides a more robust signal in RI-based detection systems, facilitating real-time monitoring of SuFEx reaction progress by HPLC-RI or inline process analytical technology (PAT). This spectroscopic differentiation reduces ambiguity in peak assignment and improves quantification limits, making the target compound preferable for environments where rigorous analytical tracking of each synthetic step is mandated by GLP or regulatory requirements.

Application
Selection Property
Validation Focus
Parallel synthesis of sulfonamide libraries
Volumetric dispensing precision
Density verification for liquid-handling protocols
SuFEx covalent probe development
Controlled warhead electrophilicity
Hydrolytic reactivity profiling under reaction conditions
Materials chemistry under radical stress
Functional group retention under stress
Stability testing in plasma or thermal environments
QC workflows with RI detection
Refractive index detectability
RI signal differentiation for purity verification
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